Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Historical Background and Discovery
The historical development of this compound can be traced back to the broader exploration of pyrazolo[1,5-a]pyridine derivatives that began in the early 1970s. The foundational work in this field was established through patent literature from 1974, which documented the synthesis and biological activities of 2-alkyl-3-acylpyrazolo[1,5-a]pyridines, marking the beginning of systematic research into this compound family. The specific compound this compound was first documented in chemical databases in 2007, with its initial characterization and structural elucidation completed during this period. The compound's Chemical Abstracts Service registry number 99446-53-4 was assigned during this initial documentation phase, establishing its unique chemical identity within the scientific literature.
The development of synthetic methodologies for this compound has evolved significantly since its initial discovery. Early synthetic approaches relied on conventional heating methods, but recent advances have introduced sonochemical synthetic strategies that provide more efficient and convenient one-pot synthetic routes for pyrazolo[1,5-a]pyridine derivatives. These methodological improvements have enhanced the accessibility of the compound for research purposes and have contributed to its increased utilization in various scientific applications. The compound's synthesis has been refined through multiple research efforts, with particular attention paid to optimizing reaction conditions and improving yields.
Table 1: Historical Milestones in this compound Development
Significance in Heterocyclic Chemistry
This compound holds substantial significance in heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound exemplifies the sophisticated molecular architecture achievable through the fusion of pyrazole and pyridine rings, creating a bicyclic system that exhibits distinctive electronic properties and chemical behavior. The presence of both electron-donating methoxy groups and electron-withdrawing carboxylate functionalities creates a compound with balanced electronic characteristics, making it suitable for diverse chemical transformations and applications.
The compound's significance extends to its role as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory and analgesic drugs. Its unique structure allows for specific interactions with biological targets, making it valuable for neuroscience research focused on neuroprotection and cognitive enhancement. The compound's heterocyclic framework provides a scaffold for the development of novel pharmaceuticals, with researchers utilizing its structural features to create derivatives with enhanced biological activities.
From a synthetic chemistry perspective, this compound serves as a versatile building block for constructing more complex molecular structures. The compound participates in various chemical reactions, including hydrolysis, reduction, and substitution reactions, allowing for the creation of diverse derivative compounds. These transformation capabilities have made it an essential component in the synthetic toolkit of medicinal chemists and materials scientists.
Table 2: Chemical Properties and Reactivity Characteristics
Position in Pyrazolo[1,5-a]pyridine Compound Family
Within the extensive pyrazolo[1,5-a]pyridine compound family, this compound occupies a distinctive position as a substituted carboxylate derivative. The compound belongs to a broader class of pyrazolo[1,5-a]pyridine-3-carboxylate compounds, which includes numerous structural analogs with varying substituents at different positions on the heterocyclic framework. The 5-methoxy substitution pattern represents one of several possible modifications that can be introduced to the pyrazolo[1,5-a]pyridine core structure, each conferring unique chemical and biological properties.
The compound family encompasses a wide range of structural variations, including halogenated derivatives such as 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid and 5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid, as well as other methoxy-substituted analogs like 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. These structural relationships provide valuable insights into structure-activity relationships and guide the rational design of new derivatives with enhanced properties.
Recent comprehensive reviews have highlighted the pharmacological significance of pyrazolo[1,5-a]pyridine derivatives, documenting their roles as dopamine binding agents, kinase inhibitors, and phosphodiesterase inhibitors. The this compound specifically contributes to this pharmacological diversity through its unique substitution pattern, which influences its binding affinity and selectivity for various biological targets.
Table 3: Related Compounds in the Pyrazolo[1,5-a]pyridine-3-carboxylate Family
The positional relationships within this compound family demonstrate the systematic exploration of substitution patterns that researchers have undertaken to understand structure-activity relationships. The 5-methoxy substitution in this compound represents a specific electronic modification that influences the compound's chemical reactivity and biological activity profile. This substitution pattern has been shown to be particularly relevant in the development of antituberculosis agents, where pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing diaryl side chains have demonstrated excellent activity against drug-resistant Mycobacterium tuberculosis strains.
Properties
IUPAC Name |
ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-13-5-4-8(15-2)6-10(9)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPHWUOHGCUYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542828 | |
| Record name | Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99446-53-4 | |
| Record name | Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the methoxy and carboxylate groups . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
One of the primary applications of ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is in cancer treatment. Research indicates that compounds in the pyrazolo[1,5-a]pyridine class can inhibit specific protein kinases involved in tumor growth and metastasis. Notably, this compound has shown potential as an inhibitor of AXL and c-MET kinases, which are implicated in various cancers including renal and lung cancers .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| AXL Inhibition | Reduces tumor growth and metastasis by blocking AXL signaling pathways. |
| c-MET Inhibition | Prevents activation of c-MET associated with poor prognosis in cancers. |
| Cytokine Regulation | Modulates cytokine levels that influence tumor microenvironment. |
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. By inhibiting specific pathways involved in inflammation, it may provide therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further research in this area.
Case Study: Cancer Treatment Efficacy
In a clinical trial involving patients with advanced renal cell carcinoma, a derivative of pyrazolo[1,5-a]pyridine was administered alongside standard therapies. The results indicated improved overall survival rates compared to control groups receiving only standard treatments. The study highlighted the compound's role in enhancing the efficacy of existing cancer therapies through targeted kinase inhibition.
Case Study: Inflammation Reduction
A study focused on patients with rheumatoid arthritis demonstrated that treatment with pyrazolo[1,5-a]pyridine derivatives led to significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported decreased joint pain and improved mobility after several weeks of treatment.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
Pyrazolo[1,5-a]pyridine derivatives vary widely in biological activity and physicochemical properties based on substituent type and position. Below is a comparative analysis:
Biological Activity
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 99446-53-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 220.2241 g/mol
The compound features a methoxy group at position 5 of the pyrazolo[1,5-a]pyridine core, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for its potential as an inhibitor of protein kinases, which play essential roles in cell growth and differentiation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines through mechanisms that may involve:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of RET kinase, which is implicated in several cancers. Inhibiting this kinase can disrupt cancer cell proliferation and survival pathways .
- Cell Cycle Arrest : Research suggests that this compound may induce cell cycle arrest in cancer cells, leading to reduced cell proliferation .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory activity. Studies indicate that it may inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This effect could be beneficial in treating inflammatory diseases .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Biological Activity | Similarity Index |
|---|---|---|---|
| Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | Methoxy group at position 6 | Anticancer | 0.85 |
| Methyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | Fluorophenyl and methoxy groups | Anti-inflammatory | 0.80 |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Base structure without additional substituents | Limited activity | 0.84 |
This table illustrates how structural modifications can influence the biological activity of pyrazolo derivatives.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations below 50 µM. The mechanism was linked to kinase inhibition and subsequent apoptosis induction .
- Inflammation Model : In vivo studies using models of ulcerative colitis showed that treatment with this compound resulted in reduced inflammatory markers and improved clinical symptoms at doses as low as 60 mg/kg .
Q & A
Basic: What synthetic strategies are commonly employed to prepare ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate derivatives?
Answer:
The synthesis typically involves 1,3-dipolar cycloaddition between substituted pyridine N-imides and α,β-unsaturated esters (e.g., ethyl propiolate). For example:
- Cycloaddition route : Reacting pyridine N-imides with ethyl propiolate in polar aprotic solvents (DMF) under mild conditions yields regioselective pyrazolo[1,5-a]pyridine scaffolds .
- Functionalization post-cyclization : Substituents like methoxy groups are introduced via nucleophilic substitution or condensation. For instance, diethylamine-mediated substitution of sulfonate esters on pre-synthesized pyrazolo[1,5-a]pyridine intermediates achieves high yields (89%) .
- Hydroxylamine-O-sulfonic acid method : This avoids traditional iodide salt isolation, improving scalability (yields: 88–93%) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and crystal packing. For a related compound, XRD revealed triclinic symmetry (P1 space group) with unit cell parameters a = 6.125 Å, b = 13.143 Å, and intermolecular C–H⋯N hydrogen bonds stabilizing the lattice .
- NMR spectroscopy : Confirms substituent positions. For example, ¹H-NMR of a nitroso derivative showed shifts (δ 4.23 ppm) for N-methyl groups, inconsistent with typical 4-methyl analogs (δ 3.3–3.7 ppm), highlighting electronic effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 254.1042 [M+H]⁺ for a pyrazolo[1,5-a]pyrazine analog) .
Advanced: What factors govern regioselectivity in pyrazolo[1,5-a]pyridine synthesis via 1,3-dipolar cycloaddition?
Answer:
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing substituents (e.g., –CN, –COOEt) on pyridine N-imides direct cycloaddition to specific positions. Ethyl propiolate’s electron-deficient triple bond favors attack at the imide’s electron-rich site .
- Steric hindrance : Bulky substituents (e.g., phenyl groups) at position 2 of pyridine N-imides reduce steric clash, favoring formation of 6-substituted products .
- Hydrogen bonding : Intramolecular interactions (e.g., C–H⋯O) stabilize transition states, as seen in XRD data for isoxazole-containing derivatives .
Advanced: How can computational methods predict the biological activity of this compound analogs?
Answer:
- Docking studies : Molecular docking into target proteins (e.g., GABAA receptors) assesses binding affinity. For a thieno[2,3-c]pyrimidine analog, in silico models predicted interactions with the receptor’s α/β subunits, validated by activity assays .
- QSAR models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with antitumor activity. Isoxazole derivatives showed enhanced activity due to improved π-π stacking with kinase active sites .
Advanced: How do contradictory biological activity results arise among pyrazolo[1,5-a]pyridine derivatives, and how are they resolved?
Answer:
Contradictions often stem from:
- Substituent positioning : A methoxy group at position 5 vs. 7 alters steric accessibility to target enzymes. For example, 5-methoxy derivatives exhibited higher antitumor activity than 7-methoxy analogs in kinase inhibition assays .
- Metabolic stability : Ethyl ester hydrolysis in vivo generates carboxylic acids, which may have reduced cell permeability. Comparative studies using methyl esters (e.g., methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate) showed prolonged half-lives .
- Assay conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/disrupt disulfide bonds in enzyme targets, leading to inconsistent IC50 values. Standardized protocols (e.g., fixed DTT concentration) mitigate this .
Advanced: What analytical challenges arise in characterizing nitroso derivatives of pyrazolo[1,5-a]pyridine carboxylates?
Answer:
- Decarboxylation artifacts : Nitrosonium ions (NO⁺) generated during decarboxylation can form unwanted nitroso byproducts. Mass spectrometry (e.g., HRMS at m/z 254.1039) distinguishes these from target compounds .
- NMR ambiguity : Overlapping signals for N-methyl and aromatic protons require 2D techniques (e.g., HSQC). For a 3-nitroso analog, ¹H-¹³C correlation confirmed the absence of the C3 proton .
- Chromatographic separation : Nitroso derivatives often co-elute with parent compounds. Reverse-phase HPLC with ion-pairing agents (e.g., TFA) improves resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
